2'-Bromo-5'-chloro-3'-(trifluoromethyl)acetophenone

Catalog No.
S853182
CAS No.
1805591-24-5
M.F
C9H5BrClF3O
M. Wt
301.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Bromo-5'-chloro-3'-(trifluoromethyl)acetophenon...

CAS Number

1805591-24-5

Product Name

2'-Bromo-5'-chloro-3'-(trifluoromethyl)acetophenone

IUPAC Name

1-[2-bromo-5-chloro-3-(trifluoromethyl)phenyl]ethanone

Molecular Formula

C9H5BrClF3O

Molecular Weight

301.49 g/mol

InChI

InChI=1S/C9H5BrClF3O/c1-4(15)6-2-5(11)3-7(8(6)10)9(12,13)14/h2-3H,1H3

InChI Key

FRMLQUHKKHADPE-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C(=CC(=C1)Cl)C(F)(F)F)Br

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Cl)C(F)(F)F)Br

2'-Bromo-5'-chloro-3'-(trifluoromethyl)acetophenone is an organic compound classified as a haloacetophenone. Its molecular formula is C₉H₅BrClF₃O, and it features a light yellow crystalline appearance. This compound is notable for its complex structure, which includes bromine, chlorine, and trifluoromethyl substituents on the acetophenone framework. These substituents contribute to its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.

  • Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by other nucleophiles, allowing for the synthesis of diverse derivatives.
  • Oxidation Reactions: The acetophenone moiety can undergo oxidation to yield corresponding carboxylic acids.
  • Reduction Reactions: The carbonyl group in the acetophenone can be reduced to form alcohols.

These reactions are facilitated by the electron-withdrawing effects of the trifluoromethyl group, which enhances the compound's reactivity.

Research indicates that 2'-Bromo-5'-chloro-3'-(trifluoromethyl)acetophenone exhibits significant biological activity. It has been shown to inhibit the growth of various cancer cell lines, including breast and colorectal cancer cells, demonstrating anti-proliferative and anti-tumor effects. Additionally, this compound possesses antibacterial and antifungal properties, making it a candidate for further exploration in medicinal chemistry.

The synthesis of 2'-Bromo-5'-chloro-3'-(trifluoromethyl)acetophenone typically involves a multi-step process:

  • Bromination: The starting material, acetophenone, is brominated using brominating agents such as pyridine hydrobromide perbromide under controlled conditions (around 90°C in acetic acid).
  • Chlorination: Following bromination, chlorination is performed to introduce the chlorine atom at the desired position on the aromatic ring.
  • Trifluoromethylation: The trifluoromethyl group is introduced through reactions involving trifluoromethylating agents like trichloromethyl trifluoromethanesulfonate .

Characterization of the synthesized compound is typically conducted using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.

2'-Bromo-5'-chloro-3'-(trifluoromethyl)acetophenone serves various roles in scientific research and industry:

  • Organic Synthesis: It acts as an intermediate in synthesizing complex organic molecules.
  • Pharmaceutical Development: The compound is explored for its potential as an active pharmaceutical ingredient due to its biological properties.
  • Agrochemicals: It is utilized in producing agrochemical products.
  • Materials Science: Its unique properties make it suitable for applications in advanced materials.

The interaction studies of 2'-Bromo-5'-chloro-3'-(trifluoromethyl)acetophenone focus on its ability to engage with various biological targets. The presence of electron-withdrawing groups enhances its reactivity towards nucleophiles and electrophiles, influencing its pharmacological profile. Understanding these interactions is crucial for developing new therapeutic agents based on this compound.

Several compounds share structural similarities with 2'-Bromo-5'-chloro-3'-(trifluoromethyl)acetophenone:

Compound NameKey Features
2-Bromo-5-chlorobenzotrifluorideSimilar structure but lacks the acetophenone moiety.
2-Bromo-5-chloroacetophenoneSimilar but does not contain the trifluoromethyl group.
2-Chloro-5-bromoacetophenoneSimilar but with reversed positions of bromine and chlorine.

The uniqueness of 2'-Bromo-5'-chloro-3'-(trifluoromethyl)acetophenone lies in its combination of all three substituents (bromine, chlorine, and trifluoromethyl), which imparts distinct chemical and physical properties not found in other similar compounds. This makes it particularly valuable for specific applications in organic synthesis and medicinal chemistry .

XLogP3

3.8

Dates

Last modified: 08-16-2023

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